molecular formula C7H15Cl B13199484 3-(Chloromethyl)-2-methylpentane

3-(Chloromethyl)-2-methylpentane

Cat. No.: B13199484
M. Wt: 134.65 g/mol
InChI Key: NZQBFJNOOHMZCT-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-2-methylpentane is an organic compound that belongs to the class of alkyl halides It is characterized by the presence of a chloromethyl group attached to the third carbon of a 2-methylpentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)-2-methylpentane typically involves the chlorination of 2-methylpentane. This can be achieved through a free radical halogenation process, where 2-methylpentane is exposed to chlorine gas under ultraviolet light. The reaction proceeds as follows: [ \text{C}6\text{H}{14} + \text{Cl}_2 \rightarrow \text{C}6\text{H}{13}\text{Cl} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, ensuring a higher yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(Chloromethyl)-2-methylpentane undergoes several types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols.

    Elimination Reactions: Under strong basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

Major Products Formed:

    Substitution: 3-(Hydroxymethyl)-2-methylpentane.

    Elimination: 2-Methyl-3-pentene.

    Oxidation: 3-(Formylmethyl)-2-methylpentane or 3-(Carboxymethyl)-2-methylpentane.

Scientific Research Applications

3-(Chloromethyl)-2-methylpentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential use in the modification of biomolecules.

    Medicine: Explored for its role in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-2-methylpentane primarily involves its reactivity as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in other molecules, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic processes to introduce functional groups into target molecules.

Comparison with Similar Compounds

    3-(Bromomethyl)-2-methylpentane: Similar structure but with a bromine atom instead of chlorine.

    3-(Iodomethyl)-2-methylpentane: Contains an iodine atom in place of chlorine.

    2-Chloromethylpentane: Chloromethyl group attached to the second carbon instead of the third.

Uniqueness: 3-(Chloromethyl)-2-methylpentane is unique due to its specific reactivity profile, which is influenced by the position of the chloromethyl group and the presence of the methyl group on the second carbon. This makes it a valuable intermediate in organic synthesis, offering distinct pathways for chemical transformations compared to its analogs.

Properties

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

3-(chloromethyl)-2-methylpentane

InChI

InChI=1S/C7H15Cl/c1-4-7(5-8)6(2)3/h6-7H,4-5H2,1-3H3

InChI Key

NZQBFJNOOHMZCT-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C(C)C

Origin of Product

United States

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